molecular formula C8H7BF3KN2O B13525959 Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate

Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate

Cat. No.: B13525959
M. Wt: 254.06 g/mol
InChI Key: HAGKOOJECYAWRF-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate is a chemical compound with the molecular formula C8H7BF3N2OK

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinazoline with a boron reagent such as potassium trifluoroborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the boron-containing moiety.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties.

Scientific Research Applications

Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and catalysis. It can participate in cross-coupling reactions and other transformations to create complex molecules.

    Biology: Research studies have explored the potential biological activities of the compound, including its interactions with enzymes and proteins.

    Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications. It may have potential as an anticancer or antimicrobial agent.

    Industry: this compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate biochemical pathways and cellular processes, leading to specific biological effects. The boron-containing moiety plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: A boron-containing compound used in various chemical reactions.

    2-oxo-1,2,3,4-tetrahydroquinazoline: A precursor in the synthesis of potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)borate.

    Boron trifluoride: A boron compound with different chemical properties and applications.

Uniqueness

This compound is unique due to its combination of a boron-containing moiety and a quinazoline structure. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H7BF3KN2O

Molecular Weight

254.06 g/mol

IUPAC Name

potassium;trifluoro-(2-oxo-3,4-dihydro-1H-quinazolin-7-yl)boranuide

InChI

InChI=1S/C8H7BF3N2O.K/c10-9(11,12)6-2-1-5-4-13-8(15)14-7(5)3-6;/h1-3H,4H2,(H2,13,14,15);/q-1;+1

InChI Key

HAGKOOJECYAWRF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(CNC(=O)N2)C=C1)(F)(F)F.[K+]

Origin of Product

United States

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